4-Nitrophenyl 4-nitrobenzoate
Overview
Description
4-Nitrophenyl 4-nitrobenzoate is a chemical compound with the molecular formula C13H8N2O6 . It is used in laboratory settings and for the manufacture of chemical compounds .
Synthesis Analysis
4-Nitrophenyl 4-nitrobenzoate can be synthesized by the condensation of 4-nitrobenzoic acid and 4-nitrophenol . The product of this reaction was characterized using 1H NMR .Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl 4-nitrobenzoate consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The average mass of the molecule is 288.212 Da, and the monoisotopic mass is 288.038239 Da .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Scientific Research Applications
Liquid Crystalline Properties
4-Nitrophenyl 4-nitrobenzoate and its derivatives exhibit notable liquid crystalline properties. Galewski and Sobczyk (1982) synthesized a series of 4-alkoxyphenyl esters of 4-nitrobenzoic acid and analyzed their mesophases, transition temperatures, and enthalpies. They found considerable similarity to reverse analogues, indicating the potential use of these compounds in liquid crystal technology (Galewski & Sobczyk, 1982).
Enzymatic Reduction Studies
The enzymatic reduction of compounds related to 4-nitrophenyl 4-nitrobenzoate has been studied in various animal tissues. Hitchcock and Murphy (1967) investigated the reduction of the 4-nitro group in compounds like O,O-(4-nitrophenyl) phosphorothioate to the corresponding amino group in tissues from mammals, birds, and fishes. This research helps in understanding the enzymatic interactions and reductions of similar nitro compounds (Hitchcock & Murphy, 1967).
Paramagnetic Complexes
4-Nitrobenzoic acid derivatives, including 4-nitrophenyl 4-nitrobenzoate, have been used in the synthesis of paramagnetic complexes. Mallick et al. (2017) synthesized paramagnetic dirhenium complexes containing nitrobenzoate ligands, demonstrating their potential in the study of paramagnetic materials and their applications (Mallick et al., 2017).
Degradation in Soils
Research on the degradation of organic compounds in soils has included 4-nitrophenyl 4-nitrobenzoate derivatives. Nicholls, Campbell, and Williams (2000) studied the kinetics of degradation of similar compounds in subsoils, which helps understand the environmental fate of such organic pollutants (Nicholls, Campbell, & Williams, 2000).
X-ray Diffraction Studies
Takenaka et al. (1989) conducted thermal and X-ray diffraction studies on liquid crystals having a nitro group, including compounds similar to 4-nitrophenyl 4-nitrobenzoate. These studies are crucial for understanding the molecular structure and properties of such liquid crystals (Takenaka et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been used to assess the activity of these materials . This area of research is likely to continue to be a focus in the future, as the drive for more efficient, sustainable, and affordable methods of chemical synthesis continues .
properties
IUPAC Name |
(4-nitrophenyl) 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-13(9-1-3-10(4-2-9)14(17)18)21-12-7-5-11(6-8-12)15(19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSZPLPPLPIPMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324028 | |
Record name | 4-nitrophenyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1037-31-6 | |
Record name | NSC405511 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitrophenyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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